molecular formula C19H20FN3O4 B2868469 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide CAS No. 941896-61-3

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide

Cat. No. B2868469
CAS RN: 941896-61-3
M. Wt: 373.384
InChI Key: KRUFHHHMHPBVPB-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research applications. This compound has been found to inhibit the activity of the histone demethylase JMJD3, which plays a critical role in regulating gene expression.

Scientific Research Applications

Molecular Complex Formation and Drug Synthesis

Research on similar nitrobenzamide derivatives has been conducted to explore their potential in forming molecular complexes and their applications in drug synthesis. For instance, nitrobenzamides have been studied for their ability to form solvates and salts with various bases, offering avenues for new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, R. V., Chow, P., & Tan, R., 2013). This research underscores the importance of exploring nitrobenzamide derivatives for enhancing drug formulations and understanding their structural behavior in pharmaceutical contexts.

Antimicrobial Activity

Derivatives similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide have been synthesized and evaluated for their antimicrobial potency. Sulfonamides and carbamates of related compounds have shown significant antimicrobial activity against various bacterial and fungal strains (Janakiramudu, D. B., et al., 2017). These findings suggest the potential of nitrobenzamide derivatives in the development of new antimicrobial agents.

Neuroimaging Applications

Fluorobenzamide derivatives have been investigated for their utility in neuroimaging, particularly targeting σ receptors. Studies have shown that certain nitro- and fluorobenzamides possess high affinities to σ receptors, making them potential ligands for positron emission tomography (PET) imaging of σ receptors in the brain (Shiue, C., et al., 1997). This research highlights the role of such compounds in advancing neuroimaging techniques and understanding neurological conditions.

Synthesis of Biologically Active Compounds

Nitrobenzamide derivatives have been employed as intermediates in the synthesis of biologically active compounds. For example, efforts have been made to synthesize gefitinib, a potent anti-cancer drug, using related intermediates (Jin, B., et al., 2005). This underscores the significance of nitrobenzamide derivatives in medicinal chemistry for the development of therapeutics.

Anticonvulsant Properties

Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. Certain derivatives exhibited efficiency in maximal electroshock-induced seizure (MES) tests, indicating their potential as anticonvulsant agents (Bailleux, V., et al., 1995). This highlights the therapeutic potential of nitrobenzamide derivatives in treating convulsive disorders.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-16-6-4-14(5-7-16)18(22-8-10-27-11-9-22)13-21-19(24)15-2-1-3-17(12-15)23(25)26/h1-7,12,18H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUFHHHMHPBVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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